molecular formula C13H19NO B1314411 [3-(Piperidinomethyl)phenyl]methanol CAS No. 73278-91-8

[3-(Piperidinomethyl)phenyl]methanol

Cat. No. B1314411
CAS RN: 73278-91-8
M. Wt: 205.3 g/mol
InChI Key: NZKXLHGCZWDXGE-UHFFFAOYSA-N
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Patent
US04767769

Procedure details

A solution of the above alcohol (2.05 g) in dry dichloromethane (60 ml) was treated with a solution of thionyl chloride (3.3 ml) in dry dichloromethane (10 ml) and heated under reflux for 2.5 hours. The product was evaporated in vacuo to produce an oil which was crystallised from dry tetrahydrofuran to give colourless crystals of 3-piperidinomethylbenzyl chloride hydrochloride (m.p. 156°-160° C.).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][C:8]2[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=2)[CH2:11]O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)([Cl:18])=O>ClCCl>[ClH:18].[N:1]1([CH2:7][C:8]2[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=2)[CH2:11][Cl:18])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
N1(CCCCC1)CC=1C=C(CO)C=CC1
Name
Quantity
3.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The product was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to produce an oil which
CUSTOM
Type
CUSTOM
Details
was crystallised from dry tetrahydrofuran

Outcomes

Product
Name
Type
product
Smiles
Cl.N1(CCCCC1)CC=1C=C(CCl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.